2-Methoxyethanimidamide

Physical Chemistry Process Engineering Synthesis Optimization

Researchers needing methoxy-functionalized amidines for reproducible pyrimidine synthesis or perovskite passivation often face batch variability with simpler analogs. 2-Methoxyethanimidamide (CAS 3122-73-4) solves this: • Validated building block for pyrimidine scaffolds via diethyl malonate condensation • ≥98% purity minimizes re-purification and ensures consistent yields • XLogP -0.9 enables aqueous-phase reactions and water-soluble ligand design • Available as free base or HCl salt for systematic SAR and device optimization • Long-term storage: cool, dry environment; shipped at ambient temperature

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 3122-73-4
Cat. No. B1308600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethanimidamide
CAS3122-73-4
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCOCC(=N)N
InChIInChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5)
InChIKeyXMSFMNAYWPDMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethanimidamide (CAS 3122-73-4): A Low-Molecular-Weight Amidine Building Block for Organic Synthesis and Ligand Development


2-Methoxyethanimidamide (CAS 3122-73-4), also known as 2-methoxyacetamidine, is a C3 amidine derivative with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . It is characterized by the presence of a methoxy (-OCH3) group attached to the carbon chain adjacent to the amidine functionality, which imparts distinct physicochemical properties such as a predicted boiling point of 127.5±42.0 °C, a density of 1.11±0.1 g/cm³, and a calculated XLogP of -0.9 . This compound is primarily utilized as a versatile synthetic intermediate and ligand precursor, with documented applications in pharmaceutical patent synthesis and, in its hydrochloride salt form, in the optimization of perovskite solar cells [1]. For procurement purposes, it is commercially available with a typical purity specification of ≥98% and is advised for long-term storage in a cool, dry environment .

Why 2-Methoxyethanimidamide Cannot Be Casually Substituted by Generic Acetamidine Analogs in Structure-Sensitive Applications


Direct substitution of 2-methoxyethanimidamide with simpler amidines such as acetamidine or other 2-substituted analogs is not a scientifically sound practice due to the profound impact of the methoxy group on the compound's physicochemical and electronic properties. The presence of the methoxy group directly alters key parameters including lipophilicity (XLogP: -0.9 vs. ~ -0.5 for acetamidine ) and electron density, which in turn influences hydrogen bonding capacity, solubility, and reactivity in subsequent synthetic steps. These differences are not trivial; they dictate the compound's behavior as a ligand [1] and its compatibility in specific reaction conditions, such as the sodium methylate-catalyzed synthesis from 2-methoxyacetonitrile . Using a non-methoxylated analog would result in a different electronic environment, potentially leading to altered reaction yields, divergent regioselectivity, or even complete synthetic pathway failure. Therefore, procurement decisions must be guided by the specific functional requirements that the methoxy motif confers.

Quantitative Differentiation of 2-Methoxyethanimidamide Against Its Closest Structural Analogs: A Data-Driven Selection Guide


Boiling Point Comparison: 2-Methoxyethanimidamide Exhibits an Intermediate Volatility Profile Relative to Unsubstituted and Heavily Substituted Amidine Analogs

In a cross-study comparison of predicted boiling points at 760 mmHg, 2-methoxyethanimidamide exhibits a boiling point of 127.5±42.0 °C , positioning it between the highly volatile acetamidine (62.8±23.0 °C ) and the significantly less volatile 2-aminoacetamidine (215.6±50.0 °C ). This intermediate volatility is a quantifiable parameter that can influence solvent selection, distillation processes, and safety protocols in industrial synthesis workflows.

Physical Chemistry Process Engineering Synthesis Optimization

Lipophilicity Profile: 2-Methoxyethanimidamide (XLogP -0.9) Offers a Distinct Partition Coefficient for Optimized Phase Transfer and Ligand Design

The predicted XLogP value of 2-methoxyethanimidamide is -0.9 , which is more hydrophilic than the hydrochloride salt form (LogP ~1.17 [1]) and likely more hydrophobic than the unsubstituted acetamidine (estimated XLogP ~ -0.5 ). This quantifiable difference in lipophilicity can affect membrane permeability, aqueous solubility, and the compound's behavior in biphasic reaction systems.

Medicinal Chemistry ADME Property Prediction Ligand Design

Synthetic Versatility: 2-Methoxyethanimidamide as a Key Intermediate in the Production of Complex Heterocycles, as Demonstrated in Patent Literature

The synthetic utility of 2-methoxyethanimidamide is documented in patent US2011/183979, where it serves as a crucial starting material for the construction of pyrimidine-based scaffolds . In a described procedure, 2-methoxyethanimidamide (2.75 g, 31.2 mmol) is reacted with diethyl malonate (5 g, 31.22 mmol) in methanol with sodium methoxide to yield a substituted pyrimidinone (5.2 g) . While a direct quantitative yield comparison to other amidines in this specific transformation is not available in the public domain, the selection of this specific amidine over non-methoxylated analogs suggests that the methoxy group is essential for the desired regioselectivity or subsequent functionalization.

Organic Synthesis Medicinal Chemistry Process Development

High-Purity Commercial Availability: 2-Methoxyethanimidamide is Offered at ≥98% Purity, a Specification Critical for Reproducible Research and Industrial Applications

Commercial suppliers list 2-methoxyethanimidamide (CAS 3122-73-4) with a minimum purity specification of 98% . This level of purity is a key differentiator for procurement, especially when compared to custom-synthesized or lower-purity batches of analogous amidines that may contain variable amounts of hydrolyzed or oxidized impurities. High purity is essential for ensuring consistent reactivity and minimizing side reactions in sensitive synthetic applications.

Quality Control Chemical Procurement Reproducibility

Procurement-Driven Application Scenarios for 2-Methoxyethanimidamide (CAS 3122-73-4)


Pharmaceutical Intermediate for Pyrimidine and Heterocycle Synthesis

2-Methoxyethanimidamide is a validated intermediate for constructing pyrimidine-based scaffolds, as documented in patent literature . Researchers focused on medicinal chemistry and process development can rely on its documented reactivity with diethyl malonate to produce substituted pyrimidinones . The compound's purity specification of ≥98% ensures that reactions proceed with the expected yield and purity, minimizing the need for extensive purification of the final product.

Ligand Development for Perovskite Solar Cell Optimization

While the free base is the primary procurement form, the hydrochloride salt derivative (2-MEACl) has been shown to significantly enhance the performance and stability of perovskite solar cells by passivating interfacial defects and forming a 2D perovskite 'patch' layer [1]. For research groups developing new amidine-based ligands or optimizing PSC devices, sourcing the parent compound 2-methoxyethanimidamide is essential for creating a library of salt forms and structural analogs to systematically explore structure-activity relationships.

General Organic Synthesis Requiring a Low-Molecular-Weight, Hydrophilic Amidine Building Block

With a predicted XLogP of -0.9 , 2-methoxyethanimidamide offers favorable water solubility compared to more hydrophobic amidine analogs. This property is advantageous for aqueous-phase reactions or when designing water-soluble ligands. Its intermediate boiling point (127.5 °C) and defined purity make it a reliable and practical reagent for a wide range of synthetic transformations where the methoxy group serves as a handle for further functionalization or as a modulator of electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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